molecular formula C20H20FNO4S B5211557 [2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-fluorobenzoate

[2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-fluorobenzoate

Cat. No.: B5211557
M. Wt: 389.4 g/mol
InChI Key: CXPSEUCTHUTLLK-UHFFFAOYSA-N
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Description

[2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-fluorobenzoate is a complex organic compound that features a combination of ethoxy, morpholine, carbothioyl, and fluorobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-fluorobenzoate typically involves multiple steps, starting with the preparation of the core phenyl and benzoate structures. The ethoxy group is introduced through an etherification reaction, while the morpholine-4-carbothioyl group is added via a nucleophilic substitution reaction. The final step involves the coupling of the phenyl and benzoate structures under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy and morpholine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-fluorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its morpholine group is particularly useful for targeting specific biological pathways .

Medicine

Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders .

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of [2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine group can form hydrogen bonds with target molecules, while the fluorobenzoate group can enhance the compound’s binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    [2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] benzoate: Lacks the fluorine atom, which may affect its binding affinity and biological activity.

    [2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzoate: Contains a chlorine atom instead of fluorine, which can alter its chemical reactivity and biological properties.

Uniqueness

The presence of the fluorine atom in [2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-fluorobenzoate enhances its binding affinity and stability compared to similar compounds. This makes it a more potent and versatile compound for various applications .

Properties

IUPAC Name

[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO4S/c1-2-25-18-13-15(19(27)22-9-11-24-12-10-22)5-8-17(18)26-20(23)14-3-6-16(21)7-4-14/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPSEUCTHUTLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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